N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)benzo[d]thiazole-2-carboxamide
Description
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Properties
IUPAC Name |
N-[[5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl]methyl]-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2S3/c21-16(14-6-3-9-23-14)15-8-7-11(24-15)10-19-17(22)18-20-12-4-1-2-5-13(12)25-18/h1-9,16,21H,10H2,(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYTHNRYELTWNRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)NCC3=CC=C(S3)C(C4=CC=CS4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)benzo[d]thiazole-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, including antimicrobial properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a thiophene core structure, which is recognized for its stability and diverse biological activities. The presence of the hydroxy group enhances solubility and potential interactions with biological targets.
Key Molecular Data
| Property | Value |
|---|---|
| Molecular Weight | 349.5 g/mol |
| Solubility | Soluble in organic solvents |
| Stability | Stable under standard conditions |
Antimicrobial Properties
Research indicates that compounds containing thiophene rings exhibit notable antimicrobial activity. This compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential enzymatic processes.
The compound's mechanism of action likely involves interaction with specific molecular targets, such as enzymes or receptors involved in bacterial metabolism. The thiophene rings may facilitate binding to these targets, enhancing the compound's efficacy.
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating significant antibacterial potential.
- Therapeutic Applications : Another investigation explored the potential of this compound in treating inflammatory diseases. In vitro tests showed that it reduced pro-inflammatory cytokine production in macrophages, suggesting a role in modulating immune responses.
Comparative Analysis
The biological activity of this compound can be compared with other thiophene derivatives:
| Compound Name | Antimicrobial Activity | Therapeutic Potential |
|---|---|---|
| N-(4-methylthiophen-2-carboxamide) | Moderate | Anti-inflammatory |
| N-(3-methylbenzenesulfonamide) | High | Antibacterial |
| N-(5-hydroxy(phenyl)methyl)thiophen-2-carboxamide | Low | Limited |
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds containing thiophene and thiazole structures. For instance, derivatives similar to N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)benzo[d]thiazole-2-carboxamide have been synthesized and tested for their efficacy against various bacterial and fungal strains.
Case Study: Antimicrobial Screening
A study evaluated several thiophene derivatives for their antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi. The results indicated that certain derivatives exhibited promising activity, suggesting that similar structures could be effective against resistant strains of pathogens .
Anticancer Properties
The anticancer potential of thiophene-containing compounds has been extensively researched. This compound may exhibit similar properties due to its structural components.
Case Study: Cytotoxicity Evaluation
In vitro studies have shown that compounds with thiophene and thiazole rings can inhibit the growth of various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549). These studies typically employ assays such as the Sulforhodamine B assay to assess cell viability, indicating that compounds like this compound could be developed as potential anticancer agents .
Molecular Docking Studies
Molecular docking studies provide insights into the binding affinities and interactions of this compound with specific biological targets. These studies are crucial for understanding the compound's mechanism of action.
Insights from Docking Studies
Docking simulations have demonstrated that compounds featuring similar scaffolds can effectively bind to target proteins involved in cancer progression, such as dihydrofolate reductase (DHFR). The binding affinities obtained from these simulations suggest a potential for these compounds to act as inhibitors .
Summary of Biological Activities
Q & A
What are the key synthetic challenges in constructing the thiophene-thiazole-carboxamide scaffold, and how can they be methodologically addressed?
Answer:
The synthesis of this compound involves multi-step reactions, including thiophene functionalization, amide coupling, and hydroxy group introduction. Common challenges include:
- Regioselectivity in thiophene substitution: Friedel-Crafts acylation or alkylation may require Lewis acid catalysts (e.g., AlCl₃) to direct substitution to the desired position .
- Amide bond formation: Acid chloride intermediates (e.g., benzo[d]thiazole-2-carbonyl chloride) can react with amine-containing thiophene derivatives under anhydrous conditions (e.g., THF, 48 hours) .
- Purification: Flash column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) is critical for isolating intermediates, as seen in analogous syntheses .
How can contradictory spectroscopic data (e.g., NMR, ESI-MS) be resolved during structural validation?
Answer:
Discrepancies in spectral data often arise from impurities, tautomerism, or solvent effects. Methodological solutions include:
- Multi-technique cross-validation: Combine H NMR, C NMR, and high-resolution ESI-MS to confirm molecular weight and functional groups .
- HPLC purity analysis: Use reverse-phase HPLC (e.g., C18 column, acetonitrile/water mobile phase) to verify purity >95%, as demonstrated for related thiazole derivatives .
- X-ray crystallography: For ambiguous cases, crystallize the compound and compare experimental/predicted bond lengths and angles .
What advanced strategies are used to study structure-activity relationships (SAR) for thiophene-thiazole hybrids?
Answer:
SAR studies require systematic structural modifications and biological assays:
- Functional group variation: Replace the hydroxy group with methoxy, acetyl, or azide moieties to assess hydrogen-bonding or steric effects .
- Bioisosteric replacements: Substitute thiophene with furan or benzothiophene to evaluate aromatic stacking interactions .
- Molecular docking: Use software like AutoDock Vina to predict binding modes with target proteins (e.g., kinases), guided by published docking poses of similar compounds .
How can low yields in Suzuki-Miyaura coupling or nucleophilic substitution steps be optimized?
Answer:
Low yields in cross-coupling reactions often stem from poor solubility or catalyst inefficiency. Strategies include:
- Catalyst screening: Test Pd(PPh₃)₄, PdCl₂(dppf), or Buchwald-Hartwig catalysts under varying temperatures (e.g., 80–120°C) .
- Solvent optimization: Use polar aprotic solvents (DMF, DMSO) to enhance reagent solubility, as shown in triazole-thiazole syntheses .
- Microwave-assisted synthesis: Reduce reaction times (e.g., from 48 hours to 1–2 hours) while maintaining yields >70% .
What computational methods are recommended for predicting the physicochemical properties of this compound?
Answer:
- LogP and solubility: Use ChemAxon or Schrödinger’s QikProp to estimate partition coefficients and aqueous solubility, critical for pharmacokinetic profiling .
- pKa prediction: Tools like ACD/Labs predict ionization states of the hydroxy and carboxamide groups, informing solubility and reactivity .
- DFT calculations: Gaussian 09 can optimize molecular geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict redox behavior .
How do solvent and temperature variations impact the stability of the hydroxy(thiophen-2-yl)methyl group?
Answer:
- Hydrolysis risk: The hydroxy group may undergo esterification or oxidation in protic solvents (e.g., ethanol, water). Stability tests under reflux (e.g., 80°C, 24 hours) with TLC monitoring are advised .
- Thermal degradation: Thermogravimetric analysis (TGA) can identify decomposition thresholds. Analogous thiazoles show stability up to 200°C in inert atmospheres .
What are the best practices for handling discrepancies between theoretical and experimental elemental analysis data?
Answer:
Discrepancies >0.3% suggest impurities or hydration. Mitigation steps:
- Recrystallization: Purify the compound using ethanol/water or dichloromethane/hexane mixtures .
- Microanalysis validation: Repeat CHNS analysis in triplicate and compare with calculated values for intermediates (e.g., C: 56.2% vs. 56.5% observed) .
How can researchers design controlled experiments to assess the compound’s metabolic stability?
Answer:
- In vitro microsomal assays: Incubate with liver microsomes (human/rat) and NADPH, monitoring depletion via LC-MS/MS over 60 minutes .
- CYP450 inhibition screening: Use fluorogenic substrates (e.g., CYP3A4) to identify enzyme interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
